N-(6-Ethoxypyridin-3-yl)thiourea
Description
Properties
CAS No. |
80840-12-6 |
|---|---|
Molecular Formula |
C8H11N3OS |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(6-ethoxypyridin-3-yl)thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-2-12-7-4-3-6(5-10-7)11-8(9)13/h3-5H,2H2,1H3,(H3,9,11,13) |
InChI Key |
MXYSEPHKUAJGFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
Iii. Comprehensive Spectroscopic and Crystallographic Characterization of N 6 Ethoxypyridin 3 Yl Thiourea
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For N-(6-Ethoxypyridin-3-yl)thiourea, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.
Hypothetical FT-IR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 | N-H stretching | Thiourea (B124793) (-NH-C(=S)-NH-) |
| 3100-3000 | C-H stretching (aromatic) | Pyridine (B92270) ring |
| 2980-2850 | C-H stretching (aliphatic) | Ethoxy group (-O-CH₂-CH₃) |
| ~1600 | C=N stretching | Pyridine ring |
| ~1500 | C=C stretching | Pyridine ring |
| ~1350 | C-N stretching | Thiourea |
| ~1250 | C-O-C stretching (asymmetric) | Ethoxy group |
| ~1100 | C=S stretching | Thiourea |
| 850-750 | C-H out-of-plane bending | Pyridine ring substitution pattern |
These bands would confirm the presence of the thiourea moiety, the ethoxy group, and the substituted pyridine ring.
Raman spectroscopy provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. For this compound, the C=S bond of the thiourea group and the aromatic ring vibrations of the pyridine moiety would be expected to produce strong signals in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
Proton (¹H) NMR spectroscopy would reveal the number of different types of protons in the this compound molecule, their relative numbers, and their neighboring protons through spin-spin coupling.
Hypothetical ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | NH (thiourea) |
| ~8.5 | Singlet | 1H | NH (thiourea) |
| ~8.2 | Doublet | 1H | Pyridine H-2 |
| ~7.8 | Doublet of doublets | 1H | Pyridine H-4 |
| ~6.8 | Doublet | 1H | Pyridine H-5 |
| ~4.4 | Quartet | 2H | -O-CH₂-CH₃ |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
The chemical shifts, splitting patterns (multiplicity), and integration values would allow for the unambiguous assignment of each proton to its position in the molecule.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Hypothetical ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=S (thiourea) |
| ~163 | Pyridine C-6 |
| ~145 | Pyridine C-2 |
| ~138 | Pyridine C-4 |
| ~125 | Pyridine C-3 |
| ~110 | Pyridine C-5 |
| ~62 | -O-CH₂-CH₃ |
| ~15 | -O-CH₂-CH₃ |
To definitively confirm the structure, various 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the ethoxy group protons and the neighboring protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.
Conformational Analysis via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of molecules in solution. For this compound, a detailed analysis of its ¹H and ¹³C NMR spectra, including temperature-dependent studies, can provide insights into the rotational barriers around the C-N bonds of the thiourea linkage and the orientation of the ethoxypyridine ring relative to the thiourea moiety.
While specific NMR conformational analysis for this compound is not extensively documented in the literature, studies on analogous N-pyridylthiourea derivatives offer a strong basis for understanding its likely behavior. For instance, research on 1-phenyl and 1-benzoyl 3-(2-pyridyl)thioureas has revealed the presence of rotational isomers in solution. scispace.com The broadening of N-H and aromatic proton signals at room temperature, which sharpen upon heating, is indicative of restricted rotation around the C-N bonds. nih.gov This is attributed to the partial double bond character of these bonds.
In the case of this compound, it is anticipated that similar conformational isomers exist, arising from the relative orientations of the pyridyl and thiourea groups. The ethoxy substituent on the pyridine ring may also influence the conformational preference through steric and electronic effects.
Table 1: Representative ¹H NMR Chemical Shifts for a Related N-pyridylthiourea Derivative. This table presents data for a structurally similar compound to illustrate the expected NMR characteristics.
| Proton | Chemical Shift (ppm) |
|---|---|
| NH (thiourea) | 13.5-11.0 (broad) |
| Pyridine H (ortho to NH) | 8.42 (broad singlet) |
| Pyridine H (meta to NH) | 7.94 (triplet of doublets) |
| Pyridine H (para to NH) | 7.30 (doublet of doublets) |
Data is illustrative and based on reported values for similar N-pyridylthiourea compounds. nih.gov
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure
Single crystal X-ray diffraction (XRD) provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) uiowa.eduuiowa.educam.ac.uk, analysis of closely related N-pyridylthiourea structures allows for a detailed prediction of its molecular geometry and intermolecular interactions. researchgate.neteurjchem.com
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Table 2: Expected Bond Lengths and Angles for this compound based on Analogous Compounds.
| Parameter | Expected Value |
|---|---|
| C=S Bond Length | ~1.70 Å |
| C-N (thiourea) Bond Lengths | ~1.35 Å |
| N-C-N Bond Angle | ~118° |
These values are estimations based on crystallographic data of similar thiourea derivatives. researchgate.neteurjchem.com
Analysis of Intermolecular Hydrogen Bonding Networks
A hallmark of thiourea derivatives in the solid state is the formation of extensive intermolecular hydrogen bonding networks. The N-H protons of the thiourea group are excellent hydrogen bond donors, while the sulfur atom and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. It is highly probable that this compound molecules would self-assemble into intricate one-, two-, or three-dimensional networks through N-H···S and N-H···N hydrogen bonds. nih.gov These interactions play a critical role in stabilizing the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Anion Sensing
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions are typically high-energy absorptions associated with the aromatic pyridine ring and the thiourea moiety, while the n→π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms, occur at longer wavelengths.
Thiourea derivatives are well-known for their ability to act as anion sensors, and this compound is a promising candidate for this application. The N-H protons of the thiourea group can form hydrogen bonds with various anions, leading to a change in the electronic environment of the molecule and, consequently, a change in its UV-Vis spectrum. This colorimetric response can be used for the detection and quantification of specific anions. nih.gov
Upon addition of anions such as fluoride (B91410), acetate, or dihydrogen phosphate, a new, lower-energy absorption band is often observed, resulting in a visible color change. nih.govresearchgate.net This is typically attributed to the formation of a hydrogen-bonded complex or, in some cases, deprotonation of the acidic N-H protons. The selectivity of the sensor towards different anions can be tuned by modifying the substituents on the thiourea scaffold. The pyridine nitrogen in this compound could also play a role in anion coordination.
Table 3: Illustrative UV-Vis Spectral Changes of a Thiourea-Based Anion Sensor Upon Addition of an Anion.
| Condition | λmax (nm) | Absorbance | Visual Color |
|---|---|---|---|
| Sensor only | 350 | 0.5 | Colorless |
This table provides a hypothetical example to illustrate the principle of anion sensing by UV-Vis spectroscopy. researchgate.netresearchgate.net
Iv. Theoretical and Computational Investigations of N 6 Ethoxypyridin 3 Yl Thiourea
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
DFT calculations are instrumental in elucidating the fundamental characteristics of N-(6-Ethoxypyridin-3-yl)thiourea. By employing functionals like B3LYP with appropriate basis sets, such as 6-311++G(d,p), it is possible to obtain a detailed understanding of the molecule's electronic and geometric landscape. researchgate.netnih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound Note: The following data is representative and based on DFT calculations of structurally similar molecules. researchgate.netresearchgate.net
| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Angle | Predicted Bond Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C=S | 1.682 | Bond Angle | N-C-N (thiourea) | 118.5 |
| Bond Length | C-N (thiourea) | 1.375 | Bond Angle | C-N-C (pyridine-thiourea link) | 125.7 |
| Bond Length | C-N (pyridine) | 1.340 | Bond Angle | C-O-C (ethoxy) | 117.9 |
| Bond Length | C-O (ethoxy) | 1.365 | Bond Angle | H-N-C | 120.5 |
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the thiourea (B124793) group, specifically the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO is likely to be distributed over the pyridine (B92270) ring and the C=S bond. The ethoxy group, being an electron-donating group, would influence the energy of the HOMO.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data is representative and based on DFT calculations of structurally similar molecules. researchgate.net
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.45 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential (red) around the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring, making them the primary sites for electrophilic attack. The hydrogen atoms of the N-H groups in the thiourea moiety would exhibit the most positive potential (blue), identifying them as the sites for nucleophilic interaction. researchgate.netresearchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net Key descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors are crucial for comparing the reactivity of different molecules. A higher chemical potential indicates a better electron donor, while a lower chemical hardness suggests higher reactivity.
Table 3: Predicted Global Reactivity Descriptors for this compound Note: The following data is representative and based on DFT calculations of structurally similar molecules. researchgate.netnih.gov
| Descriptor | Predicted Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.025 |
| Chemical Hardness (η) | 2.225 |
| Electrophilicity Index (ω) | 3.64 |
In this compound, significant delocalization is expected from the lone pairs of the nitrogen and sulfur atoms to the π* orbitals of the C=S bond and the pyridine ring. These interactions contribute to the stability of the molecule and influence its electronic properties. For example, the interaction between the lone pair of a nitrogen atom and the antibonding orbital of a carbonyl group in a related molecule was found to have a stabilization energy of around 37 kJ/mol. sciforum.net
Theoretical simulation of vibrational spectra (infrared and Raman) using DFT methods allows for the assignment of experimentally observed vibrational bands to specific molecular motions. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data, aiding in the structural confirmation of the synthesized compound. nih.gov
Table 4: Predicted and Representative Experimental Vibrational Frequencies for Key Functional Groups Note: The predicted data is based on DFT calculations, and the experimental data is representative for similar thiourea derivatives.
| Vibrational Mode | Predicted Frequency (cm-1) | Representative Experimental Frequency (cm-1) |
|---|---|---|
| N-H Stretch | 3400-3200 | 3350-3150 |
| C-H Stretch (Aromatic) | 3100-3000 | 3080-3010 |
| C-H Stretch (Aliphatic) | 3000-2850 | 2980-2850 |
| C=S Stretch | 850-700 | 800-600 |
| C-N Stretch | 1350-1250 | 1330-1250 |
Molecular Dynamics (MD) Simulations for Solute-Solvent Interactions and Conformational Evolution
Molecular dynamics (MD) simulations are computational experiments that allow researchers to observe the movement and interactions of atoms and molecules over time. nih.gov By simulating a compound in a solvent environment, MD can reveal its dynamic conformational changes and the intricate network of interactions it forms with the solvent. jlu.edu.cn
In a solution, this compound is not a rigid structure but a flexible molecule that continuously samples various three-dimensional arrangements, or conformations. MD simulations track the time-dependent evolution of the molecule's geometry, identifying the most stable (lowest energy) conformations and the transitions between them. This is often analyzed by monitoring key dihedral angles, such as the rotation around the bonds connecting the ethoxy group to the pyridine ring, the pyridine ring to the thiourea nitrogen, and the C-N bonds within the thiourea moiety. Understanding this conformational landscape is vital, as the specific shape a molecule adopts can dramatically affect its ability to bind to a biological target. For similar flexible molecules, MD simulations have been used to identify the most populated conformational clusters over the simulation time. nih.gov
The interaction between a solute and the surrounding solvent molecules governs its solubility and transport properties. MD simulations provide a detailed picture of the solvent structure around this compound. A key analytical tool for this is the Radial Distribution Function (RDF), which calculates the probability of finding a solvent molecule at a specific distance from an atom of the solute. academie-sciences.frmdpi.com For this compound in an aqueous solution, the RDF would likely show a high density of water molecules forming distinct solvation shells around the polar groups. Specifically, the nitrogen and sulfur atoms of the thiourea group, the pyridine nitrogen, and the ethoxy oxygen atom are potent hydrogen bond acceptors, while the N-H protons of the thiourea group act as hydrogen bond donors. jlu.edu.cn MD simulations can quantify the number, lifetime, and geometry of these crucial hydrogen bonds, offering insight into the stability of the solute-solvent complex. jlu.edu.cnacademie-sciences.fr
Molecular Docking Studies for Predictive Ligand-Biomacromolecule Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.net It is a cornerstone of rational drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. mdpi.com For this compound, docking studies can hypothesize its binding mode to various biological targets, providing a basis for its observed or potential pharmacological activity.
Docking algorithms explore numerous possible orientations (poses) of the ligand within the receptor's binding site and estimate the strength of the interaction using a scoring function. This score, often expressed as a binding energy (e.g., in kcal/mol), predicts the binding affinity; a more negative value typically indicates a more stable and favorable interaction. researchgate.net Docking this compound into a given protein active site would yield a ranked list of binding poses. The top-ranked pose represents the most probable binding mode, providing a static snapshot of the interaction that can be used for further analysis.
By examining the predicted binding pose of this compound, researchers can identify the specific amino acid residues of the protein that form the binding pocket and make direct contact with the ligand. Docking studies on other thiourea derivatives have successfully identified such key interactions. nih.govnih.govnih.gov For example, the pyridine ring might interact with aromatic residues like Phenylalanine or Tyrosine, while the ethoxy group could occupy a hydrophobic pocket lined by residues such as Leucine or Valine. The polar thiourea group would be expected to interact with polar or charged residues like Serine, Aspartate, or Glutamate (B1630785). nih.gov
The stability of a ligand-receptor complex arises from a combination of non-covalent interactions. Docking analysis visualizes and quantifies these crucial contacts. For this compound, these interactions would likely include:
Hydrogen Bonds: The thiourea group is a prime candidate for hydrogen bonding, with its N-H groups acting as donors and the sulfur atom as an acceptor. nih.gov The pyridine nitrogen and ethoxy oxygen can also accept hydrogen bonds. These are often the most critical interactions for binding specificity.
Hydrophobic Contacts: The ethyl chain of the ethoxy group and the carbon backbone of the pyridine ring can form favorable hydrophobic interactions with nonpolar amino acid side chains.
Pi-Interactions: The aromatic pyridine ring can engage in pi-pi stacking with the aromatic rings of residues like Phenylalanine, Tyrosine, or Tryptophan, or in cation-pi interactions with positively charged residues such as Lysine or Arginine.
The following table provides a hypothetical summary of the potential interactions that would be investigated in a docking study of this compound.
| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | N-H of Thiourea | Aspartate, Glutamate, Serine, Main-chain Carbonyls |
| Hydrogen Bond (Acceptor) | S of Thiourea, N of Pyridine, O of Ethoxy | Arginine, Lysine, Histidine, Serine, Threonine |
| Hydrophobic Interaction | Ethyl group, Pyridine ring | Alanine, Valine, Leucine, Isoleucine, Proline |
| Pi-Pi Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Cation-Pi Interaction | Pyridine ring | Lysine, Arginine |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, QSAR and cheminformatics approaches would be instrumental in predicting its biological profile, optimizing its structure for enhanced activity, and designing new, more potent derivatives. These computational techniques help in reducing the number of animal studies and provide a faster, more cost-effective way to screen potential drug candidates. researchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a range of descriptors would be calculated using specialized software. These descriptors are broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.
Research on various thiourea derivatives has shown that descriptors related to lipophilicity (log P), electronic properties (such as HOMO and LUMO energies), and molecular size and shape are often correlated with their biological activities, including antimicrobial and cytotoxic effects. researchgate.netnih.gov For instance, a statistical analysis of thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold revealed a significant correlation between cytotoxicity and descriptors like molecular weight (M), log P, HOMO energy, LUMO energy, and electrophilicity. nih.gov
A hypothetical set of molecular descriptors that would be calculated for this compound is presented in the table below. These descriptors would then be correlated with experimentally determined biological activities to understand the structural requirements for a desired effect.
Table 1: Representative Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | |
| Number of H-bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | |
| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecule. |
| Kier & Hall Connectivity | Indices that describe the connectivity of atoms within the molecule. | |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Polar Surface Area (PSA) | The surface area contributed by polar atoms, related to membrane permeability. |
Once a set of molecular descriptors has been calculated for a series of thiourea analogs, including this compound, predictive models can be developed. These models aim to establish a mathematical equation that can forecast the biological activity of new, untested compounds. nih.gov
Multiple Linear Regression (MLR) is a common technique used to build QSAR models. nih.gov This method identifies the most relevant descriptors that contribute to the biological activity and creates a linear equation. For example, a QSAR study on acylthiourea analogues as influenza neuraminidase inhibitors successfully established a model using stepwise multiple regression. nih.gov
The reliability and predictive power of the developed QSAR models are assessed through various validation techniques, such as leave-one-out cross-validation (LOO-CV). A high correlation coefficient (r²) and cross-validation coefficient (q²) indicate a robust and predictive model. nih.gov Such models can then be used to predict the activity of this compound and its derivatives, guiding the synthesis of compounds with potentially improved biological profiles.
In silico library design and virtual screening are powerful computational tools for identifying promising lead compounds from large chemical databases. nih.gov Starting with a core scaffold like this compound, a virtual library of derivatives can be generated by systematically modifying its structure, for example, by introducing different substituents on the pyridine or phenyl rings.
This virtual library can then be subjected to a virtual screening campaign against a specific biological target, such as an enzyme or a receptor. Molecular docking is a key technique used in virtual screening, which predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. colab.ws For instance, virtual screening has been successfully applied to identify novel thiourea derivatives as urease inhibitors. bldpharm.com
Studies on other thiourea derivatives have demonstrated the utility of these approaches. For example, a new class of glutamate thiourea derivatives was designed and developed as inhibitors of prostate-specific membrane antigen (PSMA) based on predictions from molecular docking and QSAR models. nih.gov Similarly, in silico methods, including molecular docking, have been used to design and screen thiourea derivatives as potential inhibitors of Sirtuin-1, a target in cancer therapy. colab.ws The application of these strategies to this compound could lead to the discovery of novel therapeutic agents for various diseases.
V. Coordination Chemistry of N 6 Ethoxypyridin 3 Yl Thiourea As a Ligand
Ligand Design Principles and Chelation Properties of the Thiourea (B124793) Moiety
The design of N-(6-ethoxypyridin-3-yl)thiourea as a ligand is predicated on the versatile coordination capabilities of the thiourea functional group (-NH-C(S)-NH-). Thiourea derivatives are known to be flexible ligands, capable of coordinating to metal ions in several distinct modes. mdpi.comsphinxsai.com The presence of both "hard" nitrogen and "soft" sulfur donor atoms allows for coordination with a wide range of metal centers, adhering to the principles of Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk
The primary coordination modes for thiourea-based ligands are:
Monodentate Coordination: Typically, coordination occurs through the sulfur atom, which is the most common mode. This is due to the sulfur atom's soft nature, making it a good donor for soft or borderline metal ions. mdpi.com
Bidentate Chelation: The ligand can also coordinate through both the sulfur and one of the nitrogen atoms, forming a stable chelate ring. This mode of coordination is often facilitated by the deprotonation of the nitrogen atom, leading to an anionic ligand. mdpi.com
Bridging Coordination: In some instances, the thiourea moiety can bridge two metal centers, with the sulfur atom coordinating to both.
The this compound ligand also incorporates a pyridine (B92270) ring, which introduces an additional potential coordination site through the pyridinic nitrogen atom. This opens up the possibility of more complex coordination behaviors, including acting as a tridentate ligand under certain conditions. The ethoxy group is generally not considered a primary coordination site but can influence the electronic properties of the pyridine ring and, by extension, its coordination strength.
A common feature in the solid-state structures of related N-acylthiourea compounds is the formation of an intramolecular hydrogen bond between the N-H proton of the thiourea and the oxygen atom of the acyl group, creating a stable six-membered ring. cardiff.ac.uk
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and the presence of a base, can influence the final structure and coordination mode of the complex. cardiff.ac.ukmdpi.com
Coordination with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Pt(II/IV), Pd(II), Ag(I), Au(I), Fe(III))
This compound is expected to form stable complexes with a variety of transition metals. For instance, reactions with divalent metal chlorides like CuCl₂, NiCl₂, and CoCl₂ can lead to the formation of complexes with the general formula [M(L)₂Cl₂] or [M(L-H)₂], depending on the reaction conditions. mdpi.comksu.edu.tr
The synthesis of related thiourea complexes has been well-documented. For example, the reaction of N-Phenylmorpholine-4-carbothioamide with bivalent metal ions in a 2:1 molar ratio has been shown to yield complexes of the type [MCl₂(κ¹S-HPMCT)₂] (where M = Cu, Pd, Pt, Hg) in the absence of a base. In the presence of a base like triethylamine (B128534) (Et₃N), deprotonation of the ligand can occur, leading to the formation of bidentate chelate complexes of the type [M(κ²S,N-PMCT)₂] (where M = Ni, Cu, Pd, Pt, Zn, Cd, Hg). mdpi.com
In reactions involving Cu(II) salts, it is not uncommon for the copper to be reduced to Cu(I) during the complexation process with thiourea-based ligands. rsc.org The synthesis of gold(I) complexes can be achieved by reacting the thiourea ligand with a suitable gold precursor, such as [AuCl(THT)] (THT = tetrahydrothiophene), often in the presence of a base to facilitate ligand substitution. nih.gov
Elucidation of Coordination Modes (Monodentate, Bidentate, P, S, N Donor Atoms)
The coordination mode of this compound in its metal complexes can be elucidated using various spectroscopic techniques, primarily FT-IR and NMR spectroscopy.
FT-IR Spectroscopy: The infrared spectrum of the free ligand shows characteristic bands for the N-H, C=O, and C=S stretching vibrations. Upon coordination to a metal ion, these bands are expected to shift.
A shift in the ν(C=S) band to a lower frequency is indicative of coordination through the sulfur atom. utm.my
A shift in the ν(N-H) band and changes in the C=O stretching frequency can suggest the involvement of the nitrogen and potentially the oxygen atoms in coordination, particularly in bidentate chelation. cardiff.ac.ukmdpi.com
The disappearance of the ν(N-H) band can indicate deprotonation of the nitrogen atom upon coordination. mdpi.com
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes.
In the ¹H NMR spectrum, the signals for the N-H protons are particularly informative. A downfield shift of these signals upon complexation can suggest coordination through the sulfur atom, which leads to a change in the electronic environment of the protons. mdpi.com
In the ¹³C NMR spectrum, the chemical shift of the C=S carbon is sensitive to coordination. A downfield shift of this signal is consistent with coordination through the sulfur atom, as this would decrease the electron density on the thiocarbonyl carbon. mdpi.com
The following table summarizes the expected spectroscopic changes for different coordination modes of this compound.
| Coordination Mode | Spectroscopic Evidence (FT-IR) | Spectroscopic Evidence (NMR) |
| Monodentate (S) | Shift in ν(C=S) to lower frequency. | Downfield shift of N-H proton signals and C=S carbon signal. |
| Bidentate (S, N) | Shift in ν(C=S) and ν(N-H) bands. Disappearance of ν(N-H) if deprotonated. | Significant shifts in the signals of protons and carbons near the coordinating N and S atoms. |
| Bidentate (S, O) | Shift in ν(C=S) and ν(C=O) bands. | Significant shifts in the signals of protons and carbons near the coordinating S and O atoms. |
| Tridentate (S, N, Npy) | Shifts in ν(C=S), ν(N-H), and pyridine ring vibration bands. | Complex changes in the entire NMR spectrum, reflecting widespread electronic redistribution. |
Structural Analysis of Metal-Thiourea Complexes via X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information for metal complexes. For complexes of thiourea derivatives, X-ray crystallography can confirm the coordination number and geometry of the metal center, the coordination mode of the ligand, and the bond lengths and angles within the complex. rsc.orgup.ac.za
For example, X-ray structural analyses of various Cu(I), Cu(II), Ni(II), and Zn(II) complexes with N,N'-substituted thioureas have revealed a range of geometries, including:
Distorted tetrahedral for some Cu(I) and Zn(II) complexes. rsc.org
Trigonal planar for other Cu(I) complexes. rsc.org
Square planar for certain Ni(II) and Cu(II) complexes. rsc.org
Electronic Properties and Redox Behavior of Coordination Compounds
The electronic properties of this compound complexes can be investigated using UV-Vis spectroscopy and electrochemical methods like cyclic voltammetry.
UV-Vis Spectroscopy: The electronic spectrum of the free ligand typically shows intense absorptions in the UV region corresponding to π→π* and n→π* transitions within the aromatic ring and the thiourea moiety. Upon complexation, new absorption bands may appear in the visible region, which can be attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. utm.my The positions and intensities of these bands provide insights into the geometry and electronic structure of the complex.
Studies on related copper and nickel thiourea complexes have shown quasi-reversible reductive processes for Cu(II)/Cu(I) couples and irreversible reductive peaks for Ni(II) complexes. cardiff.ac.uk
Influence of Ancillary Ligands on Metal-Thiourea Interactions and Complex Stability
For instance, in mixed-ligand complexes, such as those containing phosphine (B1218219) or diimine ligands in addition to the thiourea, the electronic properties (σ-donor and π-acceptor capabilities) of the ancillary ligands can tune the electron density at the metal center. This, in turn, can affect the redox potential of the metal and the lability of the thiourea ligand.
The synthesis of mixed-ligand complexes often involves a stepwise approach, where a precursor complex containing the ancillary ligand is first prepared, followed by the reaction with the thiourea ligand. nih.gov The nature of the ancillary ligand can also dictate the final geometry of the complex. For example, the use of bulky ancillary ligands may favor lower coordination numbers.
Vi. Advanced Research on Biological Target Engagement and Mechanistic Insights for Thiourea Derivatives
Mechanistic Investigations of Enzyme Inhibition
Thiourea (B124793) derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in numerous physiological and pathophysiological processes. Their inhibitory mechanisms are diverse and depend on the specific enzyme target.
Thiourea-containing compounds have demonstrated significant inhibitory activity against proteases and esterases, which are critical enzymes in many biological pathways. researchgate.net Uncontrolled proteolysis is a factor in many diseases, making protease inhibitors a key area of research. researchgate.net
Cyclic thiourea derivatives, for instance, are a class of nonpeptidic inhibitors of proteases. The carbonyl oxygen in their structure mimics the hydrogen-bonding characteristics of a key water molecule within the enzyme's active site. nih.gov Some N,N'-disubstituted thioureas have been shown to act as substrate analogues for urease, a type of protease, though their binding mode can differ from the natural substrate, urea (B33335), due to steric hindrance. mdpi.com In contrast, N-monosubstituted thioureas are thought to penetrate deeper into the narrow binding pocket of urease, allowing the thiourea moiety to chelate the two nickel ions at the active site. mdpi.com
In the realm of esterase inhibition, certain unsymmetrical thiourea derivatives have been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. beilstein-journals.org For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea has shown inhibitory effects on both AChE and BChE. beilstein-journals.org The inhibitory potential of these compounds highlights their potential as scaffolds for developing treatments for neurodegenerative diseases. beilstein-journals.orgnih.gov
Sirtuin-1 (SIRT1), a class III histone deacetylase, is a key regulator in various cellular processes, and its overexpression is linked to several cancers, making it a viable therapeutic target. researchgate.netnih.gov Thiourea derivatives have emerged as promising SIRT1 inhibitors. researchgate.netnih.govwikipedia.orgdntb.gov.ua
Mechanism-based inhibitors containing a thiourea group have been shown to be potent inhibitors of SIRT1. nih.gov These compounds are often more stable in human serum compared to their thioamide-based counterparts, which can be cleaved by SIRT1–3. nih.gov The inhibitory mechanism of some thiourea-based compounds involves pre-incubation with NAD+, which enhances their inhibitory potency. nih.gov
In silico studies, including molecular docking and molecular dynamics, have been employed to design and screen thiourea derivatives as SIRT1 inhibitors. researchgate.netnih.govwikipedia.orgdntb.gov.ua These studies have identified derivatives like 2-(benzyloxy)-N-(methylcarbamothioyl)benzamide as potential anticancer candidates that inhibit SIRT1. researchgate.netwikipedia.orgdntb.gov.ua The interactions often involve the formation of stable complexes within the SIRT1 binding pocket. wikipedia.org
Activated Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for anticoagulant therapy. nih.govwikipedia.org While many established FXa inhibitors like rivaroxaban (B1684504) are not thiourea derivatives, research has explored the potential of thiourea-containing compounds in this area. wikipedia.orgresearchgate.net
Recent studies have focused on designing novel thiourea derivatives as FXa inhibitors. For example, isosteviol (B191626) derivatives incorporating a thiourea moiety have been investigated through molecular dynamics simulations. wikipedia.org These simulations revealed that certain derivatives, such as one with a 4-(oxazol-5-yl)phenyl substituent, can form stable complexes with FXa, interacting with key amino acid residues in a manner similar to FDA-approved drugs. wikipedia.org The introduction of a chlorine atom on a phenyl ring in some thiourea derivatives was found to enhance FXa inhibitory activity. nih.gov
Furthermore, a series of N-aryl thiourea derivatives have been synthesized and tested for their anticoagulant activity, showing promising results in prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) assays. researchgate.net This suggests that the thiourea scaffold can be effectively utilized to develop new anticoagulant agents targeting FXa. researchgate.netwikipedia.org
NUDIX hydrolase 5 (NUDT5) is an enzyme that has been identified as a key regulator of thiopurine metabolism and cytotoxicity. google.com Thiopurines are a class of drugs used in cancer and autoimmune disease treatment, and their efficacy and toxicity are influenced by their metabolic pathways.
A CRISPR/Cas9 screen identified that the depletion of NUDT5 leads to significant resistance to thiopurine drugs. Mechanistic studies revealed that NUDT5 deficiency alters purine (B94841) nucleotide biosynthesis and suppresses the purine salvage pathway, which is crucial for converting thiopurines into their active, cytotoxic metabolites. google.com This leads to a near-complete depletion of the active metabolites and a loss of thioguanine incorporation into DNA. These findings highlight NUDT5 as a critical component in the cellular response to thiopurine-based therapies, suggesting that modulation of NUDT5 activity could be a strategy to enhance the therapeutic window of these drugs. google.com
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have demonstrated that thiourea derivatives are effective inhibitors of α-glucosidase. nih.gov
The inhibitory activity of these compounds is often attributed to their ability to interact with the active site of the enzyme. For example, studies on thiourea derivatives based on 3-aminopyridin-2(1H)-ones have shown that alkyl and phenyl thiourea derivatives exhibit significant antidiabetic activity. nih.gov In contrast, their acetyl or benzoyl derivatives showed reduced or no activity, indicating the importance of the specific substituents on the thiourea scaffold. nih.gov
One of the most potent compounds identified in a study was 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, which showed higher inhibitory activity against α-glucosidase than the standard drug, acarbose. nih.gov The inhibitory concentration (IC₅₀) is a common measure of a compound's inhibitory potency.
| Compound | IC₅₀ (mM) | Reference |
|---|---|---|
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) | 9.77 | nih.gov |
| Acarbose (Standard) | 11.96 | nih.gov |
| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 12.94 | nih.gov |
| Compound 8a | 16.64 | |
| Compound 8b | 19.79 | |
| Compound 9b | 21.79 |
Molecular Recognition and Anion Binding Studies
The thiourea moiety is a well-established functional group in supramolecular chemistry, particularly for its ability to act as a hydrogen-bond donor for anion recognition. researchgate.net This property is due to the two N-H groups that can form directional hydrogen bonds with anions. The acidity of these N-H protons, which enhances binding affinity, is greater in thioureas compared to their urea counterparts. researchgate.net
Researchers have designed and synthesized various molecular receptors incorporating the thiourea group to selectively bind and sense different anions, such as halides and oxoanions. researchgate.net These receptors often feature a chromophore, allowing for colorimetric or UV-Vis detection of the anion binding event. researchgate.net
Design and Mechanism of Thiourea-Based Anion Receptors (e.g., for Fluoride (B91410), Sulfate, Phosphate)
The unique structural features of thiourea derivatives make them excellent candidates for designing synthetic anion receptors. acs.org The core principle behind their design involves the hydrogen-bonding capability of the two N-H groups within the thiourea moiety. acs.orgmdpi.com These protons are sufficiently acidic to form strong, directional hydrogen bonds with anions, effectively "binding" them. acs.org The sulfur atom of the thiocarbonyl group (C=S) enhances the acidity of these N-H protons compared to their urea (C=O) counterparts, leading to stronger anion affinity. acs.orgfrontiersin.orgnih.gov
The design of these receptors often incorporates chromogenic or fluorogenic units, such as nitrophenyl or naphthyl groups, attached to the thiourea core. nih.govnih.govacs.org This allows the anion binding event to be signaled by a change in color or fluorescence, which is crucial for sensing applications. The flexibility and structure of the receptor can be tailored to create specific binding clefts or pockets, enhancing selectivity for anions of a particular size or geometry, such as fluoride, sulfate, or phosphate. frontiersin.orgacs.org The interaction mechanism is primarily based on hydrogen bonding, but with highly basic anions like fluoride, it can proceed to a deprotonation of the receptor's N-H groups. nih.govacs.org
Spectroscopic Signatures of Anion Binding and Selectivity
Spectroscopic methods are essential for studying the interactions between thiourea-based receptors and anions, providing clear signatures of binding and selectivity. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis titration is a common technique used to monitor anion binding. frontiersin.org When a chromophore, such as a nitrophenyl group, is part of the receptor, the addition of an anion causes a noticeable change in the absorption spectrum. mdpi.comnih.gov Typically, a decrease in the intensity of the main absorption band and a red shift (a shift to a longer wavelength) are observed. frontiersin.orgnih.gov For highly basic anions like fluoride, a new charge-transfer band may appear at a longer wavelength, often resulting in a distinct color change visible to the naked eye. nih.govnih.gov This colorimetric response is a hallmark of deprotonation. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides direct evidence of hydrogen bonding. The signals corresponding to the thiourea N-H protons are highly sensitive to the presence of anions. tandfonline.com Upon addition of an anion, these signals typically shift downfield, indicating the formation of hydrogen bonds. tandfonline.com However, in some cases, particularly with fluoride or phosphate, the N-H signals may broaden significantly, which can complicate the calculation of binding constants. nih.gov ¹⁹F NMR can also be used to monitor the binding of fluoride, with shifts in the fluorine signal indicating its interaction with the receptor. tandfonline.com
These spectroscopic techniques allow for the determination of binding affinities and stoichiometries, revealing the selectivity of the receptors. Studies show that thiourea-based receptors often exhibit high affinity for basic anions like fluoride, acetate, and dihydrogen phosphate. frontiersin.orgnih.govacs.org
Table 1: Spectroscopic Changes in Thiourea-Based Receptors Upon Anion Binding
| Anion | Spectroscopic Technique | Observed Signature of Binding | Probable Interaction | Reference |
|---|---|---|---|---|
| Fluoride (F⁻) | UV-Vis | Red shift of absorption band; appearance of a new charge-transfer band at longer wavelength, causing a color change. | Deprotonation and Hydrogen Bonding | frontiersin.orgnih.govnih.gov |
| Fluoride (F⁻) | ¹H NMR | Appearance of a triplet for the FHF⁻ species; broadening or downfield shift of N-H signals. | Deprotonation and Hydrogen Bonding | nih.govnih.gov |
| Acetate (AcO⁻) | UV-Vis | Red shift of absorption band, but typically no new band appears. | Hydrogen Bonding | nih.gov |
| Dihydrogen Phosphate (H₂PO₄⁻) | UV-Vis | Decrease and shift in the primary absorption band; distinct color change may occur. | Hydrogen Bonding | frontiersin.orgnih.gov |
| Dihydrogen Phosphate (H₂PO₄⁻) | ¹H NMR | Broadening or significant downfield shift of N-H proton signals. | Hydrogen Bonding | nih.gov |
| Sulfate (SO₄²⁻) | ¹H NMR | Downfield shift of N-H proton signals. | Hydrogen Bonding | acs.org |
| Chloride (Cl⁻) | ¹H NMR | Moderate downfield shift of N-H proton signals. | Hydrogen Bonding | acs.org |
Elucidation of Mechanisms of Antimicrobial Action
Thiourea derivatives exhibit a wide range of antimicrobial activities, and research has focused on uncovering the specific mechanisms through which they inhibit microbial growth. nih.gov
Interactions with Bacterial Proteins and Cellular Pathways
A primary mechanism of antimicrobial action for thiourea derivatives involves the inhibition of essential bacterial enzymes. nih.gov The thiourea moiety can interact with amino acid residues in the active sites of these proteins, disrupting their function. analis.com.my
Key enzymatic targets include:
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and repair in bacteria. Thiourea derivatives have been shown to inhibit their function, leading to bacterial cell death. nih.gov Molecular docking studies suggest that the C=S and N-H groups of thiourea can form interactions with the enzyme's active site. nih.gov
Enzymes in Cell Wall Synthesis: The biosynthesis of peptidoglycan is a vital pathway in bacteria and a common target for antibiotics. Thiourea compounds have been investigated as inhibitors of enzymes in this pathway, such as muramyl ligases. fip.orgfip.org
β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is critical for the mycolic acid pathway in Mycobacterium tuberculosis. Thiourea derivatives have shown potential as inhibitors of FabH. fip.orgfip.org
Urease: For certain bacteria like Sporosarcina pasteurii, thiourea derivatives can inhibit urease by interacting with the nickel ions in the enzyme's active site. acs.org
Beyond direct enzyme inhibition, some thiourea derivatives can disrupt the integrity of the bacterial cell wall by interfering with NAD+/NADH homeostasis, a critical component of cellular metabolism. nih.gov The lipophilicity of certain derivatives allows them to disrupt the bacterial membrane, leading to cell lysis. nih.govekb.eg
Table 2: Putative Bacterial Protein Targets for Thiourea Derivatives
| Thiourea Derivative Class | Target Enzyme/Pathway | Target Organism(s) | Reference |
|---|---|---|---|
| 1-Allyl-3-benzoylthiourea analogues | DNA Gyrase Subunit B | E. coli, S. aureus (MRSA), S. typhi | nih.gov |
| 1,3-Dibenzoylthiourea (DBTU) | Penicillin-Binding Protein 2a (PBP2a), FabH | MRSA, M. tuberculosis | fip.org |
| Thiourea derivatives | NAD+/NADH Homeostasis | Methicillin-resistant S. aureus (MRSA) | nih.gov |
| Thiazole-based thioureas | Urease | S. pasteurii | acs.org |
Anti-biofilm Formation Mechanisms
Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. Several thiourea derivatives have demonstrated the ability to inhibit biofilm formation. nih.govbenthamdirect.commdpi.com
The mechanism of anti-biofilm activity is multifaceted. Studies on derivatives incorporating 1,3-thiazole or 3-amino-1H-1,2,4-triazole scaffolds have shown effective inhibition of biofilm formation by both standard and methicillin-resistant strains of Staphylococcus epidermidis. nih.govbenthamdirect.comnih.gov Similarly, N-acyl thiourea derivatives bearing a 6-methylpyridine moiety have shown anti-biofilm activity against E. coli. mdpi.com
While the precise mechanisms are still under investigation, it is hypothesized that these compounds may interfere with the initial stages of biofilm development, such as bacterial adhesion to surfaces or the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. Another potential mechanism is the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation.
Table 3: Anti-biofilm Activity of Selected Thiourea Derivatives
| Derivative Class | Target Organism | Effective Concentration (MBIC/IC₅₀) | Reference |
|---|---|---|---|
| 1,3-Thiazole thioureas | S. epidermidis (standard and MRSA strains) | Effective inhibition observed (specific values not detailed in abstract) | nih.gov |
| 3-Amino-1H-1,2,4-triazole thioureas | S. epidermidis (standard and MRSA strains) | IC₅₀ values of 2–6 μg/mL for promising compounds | benthamdirect.comnih.gov |
| N-acyl thioureas with 6-methylpyridine | E. coli ATCC 25922 | MBIC value of 625 µg/mL | mdpi.com |
Conceptual Approaches to Anticancer Mechanism Elucidation
The anticancer properties of thiourea derivatives have been widely reported, with research indicating that they can target specific molecular pathways involved in cancer progression. researchgate.netmdpi.com Their mechanism often involves the inhibition of key enzymes that regulate cell proliferation, survival, and signaling. researchgate.netbiointerfaceresearch.com
Identification of Putative Molecular Targets (e.g., Epoxide Hydrolase 1)
The search for specific molecular targets is a key strategy in understanding the anticancer action of thiourea derivatives. The thiourea pharmacophore is adept at fitting into the active sites of various enzymes, blocking their activity. analis.com.my While a wide array of targets has been investigated for the thiourea class, specific examples highlight the conceptual approach.
Putative targets for thiourea derivatives include:
Protein Tyrosine Kinases (PTKs): Many thiourea compounds are believed to exert their cytotoxic effects by inhibiting PTKs, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer. researchgate.net
Epidermal Growth Factor Receptor (EGFR): Some thiourea derivatives bearing a benzodioxole moiety have been synthesized and shown to act as EGFR inhibitors. nih.gov EGFR is a receptor tyrosine kinase that, when overactive, drives the growth of many tumor types. Docking studies confirm the interaction of these compounds with the EGFR active site. nih.gov
K-Ras Protein: The mutant K-Ras protein is a key driver of cell proliferation in several cancers, including lung cancer. A study identified 1,3-bis(4-(trifluoromethyl)phenyl)thiourea as a potent inhibitor of the A549 lung cancer cell line, which harbors a K-Ras mutation. biointerfaceresearch.com
HER2 Protein: Certain 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have demonstrated high antitumor activity against breast cancer cells by interacting with the HER2 protein. biointerfaceresearch.com
While Epoxide Hydrolase 1 is a valid conceptual target for enzyme inhibitors, current prominent research on thiourea derivatives has more frequently identified kinases and signaling proteins as their primary molecular targets in cancer. researchgate.netbiointerfaceresearch.comnih.gov
Table 4: Examples of Putative Molecular Targets for Anticancer Thiourea Derivatives
| Thiourea Derivative | Putative Molecular Target | Cancer Cell Line(s) | Reference |
|---|---|---|---|
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Mutant K-Ras signaling pathway | A549 (Lung) | biointerfaceresearch.com |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | HER2 Protein | MCF-7, SkBR3 (Breast) | biointerfaceresearch.com |
| Thiourea derivatives with benzodioxole moiety | Epidermal Growth Factor Receptor (EGFR) | HCT116 (Colon), HepG2 (Liver), MCF-7 (Breast) | nih.gov |
| General Thiourea Derivatives | Protein Tyrosine Kinases (PTKs) | Various leukemias and tumor cell lines | researchgate.net |
| N-pimeloyl monoanilide thiourea | Histone Deacetylases (HDACs) | General (designed as ZBG for HDAC inhibitors) | biointerfaceresearch.com |
Modulating Cellular Processes Relevant to Cancer Biology
The structural diversity of thiourea derivatives allows for the development of compounds with tailored properties to target specific molecular pathways implicated in cancer progression. nih.gov Research has demonstrated that these compounds can exert their anticancer effects through various mechanisms, including the induction of programmed cell death (apoptosis), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and modulation of critical cancer cell signaling pathways. nih.gov
For instance, certain diarylthiourea derivatives have shown potent cytotoxic effects against human breast cancer cells. nih.gov The anticancer activity of these compounds is partly attributed to their ability to suppress cell proliferation and trigger apoptosis. nih.govnih.gov The mechanism of apoptosis induction by some thiourea derivatives involves the activation of caspases, a family of protease enzymes that are crucial for programmed cell death. nih.gov Specifically, one study on a potent selenourea (B1239437) derivative, a close analog of thioureas, revealed that its anticancer effect was mediated by caspase activation and the inhibition of anti-apoptotic proteins in colon cancer cell lines. nih.gov
Furthermore, some thiourea derivatives have been identified as inhibitors of key enzymes in cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov The inhibition of EGFR can disrupt signaling cascades that promote cancer cell growth and survival. nih.gov A study on thiourea derivatives bearing a benzodioxole moiety reported that several of these compounds exhibited significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with some derivatives showing greater potency than the standard chemotherapeutic drug, doxorubicin. nih.gov The anticancer mechanisms were linked to EGFR inhibition and the induction of apoptosis. nih.gov The versatility of the thiourea scaffold is a key advantage, enabling researchers to optimize their structures for enhanced efficacy against specific cancer types. nih.gov
Antioxidant Activity Mechanisms
Thiourea and its derivatives are recognized for their potential as antioxidants, capable of neutralizing harmful free radicals and mitigating oxidative stress, a process implicated in aging and various diseases, including cancer. researchgate.netnih.gov The antioxidant capacity of these compounds is attributed to their unique chemical structures, which allow them to engage in reactions that deactivate free radicals.
Free Radical Scavenging Pathways (e.g., DPPH, ABTS)
The free radical scavenging activity of thiourea derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netdergipark.org.trfarmaciajournal.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. hueuni.edu.vn Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). dergipark.org.trhueuni.edu.vn
Studies have demonstrated the efficacy of various thiourea derivatives in these assays. For example, a comparative study of 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) revealed that DPTU has a significantly higher capacity to scavenge both DPPH and ABTS radicals. researchgate.nethueuni.edu.vnresearchgate.net The concentration of a compound required to inhibit 50% of the initial free radicals (IC50) is a common measure of antioxidant activity, with lower values indicating higher potency. hueuni.edu.vn
| Compound | DPPH Scavenging (IC50) | ABTS Scavenging (IC50) | Reference |
|---|---|---|---|
| 1,3-Diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 mM | 0.044 ± 0.001 mM | researchgate.nethueuni.edu.vnresearchgate.net |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 mM | 2.400 ± 0.021 mM | researchgate.nethueuni.edu.vnresearchgate.net |
| 1,3-bis(3,4-dichlorophenyl)thiourea | 45 µg/mL | 52 µg/mL | mdpi.com |
The data clearly indicates that structural variations within the thiourea derivatives significantly influence their antioxidant potential.
Electron Transfer and Reducing Potential Investigations
The mechanism by which thiourea derivatives exert their antioxidant effects can involve different pathways, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.nethueuni.edu.vn In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical.
Computational and kinetic studies on thiourea derivatives suggest that the HAT mechanism is generally the preferred pathway for free radical scavenging. researchgate.nethueuni.edu.vn It has been calculated that the products formed via the HAT mechanism can account for over 99% of the reaction products when thiourea derivatives interact with free radicals. researchgate.nethueuni.edu.vn
The reducing potential of these compounds can also be assessed through methods like the ferric reducing antioxidant power (FRAP) assay. farmaciajournal.comnih.gov This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Furthermore, research has explored the use of thiourea as a catalytic redox-active additive, highlighting its role in facilitating reversible redox reactions. rsc.org A novel electron donor-acceptor (EDA) complex catalysis strategy has been developed using a thiourea derivative as a pre-catalyst, which can generate radical intermediates through a single-electron reduction process. rsc.org This underscores the capacity of thiourea derivatives to participate in electron transfer reactions, a key aspect of their antioxidant and other biological activities. The oxidation-reduction potentials of the thiourea-formamidine disulfide system have also been a subject of investigation, providing fundamental insights into the redox behavior of thioureas. nih.gov
Vii. Emerging Applications and Future Research Directions for N 6 Ethoxypyridin 3 Yl Thiourea
Potential as an Organocatalyst in Stereoselective Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. wikipedia.org Thiourea (B124793) derivatives have become prominent in this field, particularly in stereoselective reactions, due to their ability to act as potent hydrogen-bond donors. researchgate.netnih.gov The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding clamp with electrophilic functional groups, such as carbonyls, imines, and nitro groups, activating them toward nucleophilic attack. wikipedia.orgresearchgate.net This activation, occurring through non-covalent interactions, mimics the catalytic strategies found in enzymes. sigmaaldrich.com
The structure of N-(6-Ethoxypyridin-3-yl)thiourea is well-suited for organocatalytic applications. The introduction of a chiral center, for instance by using a chiral amine in its synthesis, would yield a catalyst capable of inducing asymmetry. The 6-ethoxypyridine substituent could play a crucial role in modulating the catalyst's properties:
Acidity and H-Bonding Strength: The electronic properties of the pyridine (B92270) ring can influence the acidity of the N-H protons, fine-tuning the strength of the hydrogen bonds and, consequently, the catalytic activity.
Steric Environment: The ethoxy group and the pyridine ring create a specific steric environment around the catalytic site, which can be critical for controlling the facial selectivity of a reaction and achieving high enantioselectivity.
Secondary Interactions: The pyridine nitrogen could engage in additional, secondary interactions with the substrate, potentially leading to enhanced organization in the transition state and improved stereochemical outcomes.
Future research could explore the application of chiral variants of this compound in a variety of stereoselective transformations.
Table 1: Examples of Stereoselective Reactions Catalyzed by Bifunctional Thiourea Derivatives
| Reaction Type | Catalyst Type | Substrates | Enantioselectivity (ee) |
|---|---|---|---|
| Michael Addition | Amine-Thiourea | 1,3-Dicarbonyl compounds, Nitroolefins | Up to 94% |
| aza-Henry (nitro-Mannich) | Amine-Thiourea | Nitroalkanes, N-Boc-imines | High diastereoselectivity |
| Cyanosilylation of Ketones | Amino-Thiourea | Various ketones, TMSCN | Up to 97% |
| Biginelli Reaction | Methanoproline-Thiourea | Aldehydes, β-ketoesters, Urea (B33335) | Up to 99% |
This table presents representative findings for various thiourea catalysts to illustrate the potential of the class in asymmetric synthesis. sigmaaldrich.comrsc.orgnih.gov
Development as Chemosensors and Ion-Selective Electrodes in Analytical Chemistry
The ability of the thiourea group to form strong hydrogen bonds and coordinate with metal ions makes it an excellent receptor unit for chemical sensors. mersin.edu.trnih.gov Thiourea-based chemosensors have been developed for the selective detection of various anions (e.g., fluoride (B91410), acetate, cyanide) and cations (e.g., Cu²⁺, Hg²⁺). researchgate.netmdpi.com The binding event between the sensor and the analyte typically triggers a measurable optical response, such as a change in color (colorimetric) or fluorescence intensity ("turn-on" or "turn-off").
This compound possesses features that make it a promising candidate for chemosensor development:
Multiple Binding Sites: It offers a combination of the thiourea N-H protons and the sulfur atom, along with the pyridine nitrogen, creating a multi-point binding pocket. This could lead to high selectivity for specific ions that fit the geometric and electronic profile of the pocket.
Integrated Signal Transduction: The pyridine ring is part of a conjugated system. Analyte binding could perturb the electronic structure of this system, leading to a distinct and easily detectable change in its absorption or emission spectrum.
Furthermore, these ion-binding properties are directly applicable to the development of ion-selective electrodes (ISEs). An ISE functions by incorporating an ionophore—a molecule that selectively binds a target ion—into a membrane. The potential of this compound to act as an ionophore for specific cations or anions could be harnessed to create novel potentiometric sensors for environmental monitoring or clinical diagnostics.
Table 2: Performance of Representative Thiourea-Based Chemosensors
| Sensor Type | Target Analyte | Detection Method | Key Performance Metric |
|---|---|---|---|
| Pyrene-linked Thiourea | Cu²⁺, Hg²⁺ | Fluorescence Quenching | Low detection limit |
| Ninhydrin-Thiourea | Cu²⁺ | Colorimetric (Visual) | Selective visual detection in water |
| Anthracene-Thiourea | Acetate (AcO⁻) | Fluorescence | Sensitive and selective binding |
This table summarizes the capabilities of various thiourea sensors, highlighting the potential analytical applications for new derivatives. researchgate.netmersin.edu.trresearchgate.net
Utilization as Synthons in the Construction of Novel Heterocyclic Systems
Thioureas are exceptionally versatile building blocks, or synthons, in organic synthesis, particularly for the construction of heterocyclic rings. The thiourea moiety contains multiple reactive sites that can participate in a variety of cyclization reactions. The nucleophilic nitrogen and sulfur atoms, combined with the electrophilic thiocarbonyl carbon, enable reactions with a wide range of bifunctional reagents to yield diverse heterocyclic systems, including thiazoles, pyrimidines, and triazines.
The synthesis of new heterocyclic compounds is a major focus of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. This compound could serve as a precursor to a new family of heterocycles that incorporate the 6-ethoxypyridin-3-yl fragment, a moiety of potential pharmacological interest. For example, intramolecular cyclization or intermolecular condensation reactions could be designed to produce:
Thiazole (B1198619) derivatives: By reacting with α-haloketones.
Pyrimidine-thiones: Through condensation with β-dicarbonyl compounds.
Triazine-thiones: Via reaction with appropriate three-carbon synthons.
The development of synthetic routes using this compound would provide access to novel chemical matter for biological screening and materials science applications.
Table 3: Examples of Heterocycles Synthesized from Thiourea Precursors
| Thiourea Precursor | Reagent | Resulting Heterocycle |
|---|---|---|
| N-Arylthiourea | α-Haloketone | 2-Aminothiazole (B372263) |
| Thiourea | Diethyl malonate | Pyrimidine-2-thione |
| N-Acylthiourea | Hydrazine | 1,2,4-Triazole |
This table illustrates the synthetic versatility of the thiourea group in forming various heterocyclic cores.
Theoretical Frameworks for Designing Next-Generation Thiourea-Based Functional Materials
Computational chemistry provides powerful tools for understanding molecular structure and predicting function, thereby guiding the rational design of new materials and catalysts. Theoretical methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (3D-QSAR), and molecular dynamics simulations are widely applied to study thiourea derivatives.
For this compound, these computational frameworks can be employed to:
Predict Electronic Properties: Calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and electronic behavior.
Model Interactions: Simulate the hydrogen-bonding interactions with substrates or ions to predict catalytic activity or sensor selectivity. This can help in refining the molecular design for a specific purpose.
Elucidate Reaction Mechanisms: Investigate the transition states of potential reactions to understand the origin of stereoselectivity in catalysis.
Design Functional Materials: Predict properties relevant to materials science, such as adsorption behavior on metal surfaces for applications like corrosion inhibition. researchgate.net
Applying these theoretical models to this compound would provide a foundational understanding of its potential and accelerate the discovery of its most promising applications, minimizing trial-and-error experimentation.
Table 4: Key Parameters from Computational Studies of Thiourea Analogs
| Computational Method | Studied Property | Key Parameters | Application |
|---|---|---|---|
| DFT | Electronic Characteristics | HOMO/LUMO Energy, Energy Gap (Eg) | Predicting reactivity, corrosion inhibition |
| 3D-QSAR | Structure-Activity Relationship | CoMFA/CoMSIA fields | Designing potent enzyme inhibitors |
| Molecular Dynamics | Binding Interactions | Binding free energy, RMSD | Understanding protein-ligand stability |
This table highlights how different computational methods are used to investigate and predict the properties of thiourea derivatives.
Conceptual Advancements in Thiourea-Based Supramolecular Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The thiourea group is a superb building block for supramolecular assembly due to its ability to form strong and highly directional N-H···S hydrogen bonds. researchgate.net These interactions, often in combination with weaker forces like C-H···S or C-H···π interactions, can guide molecules to self-assemble into well-defined, ordered architectures such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govresearchgate.net
The structure of this compound offers intriguing possibilities for creating novel supramolecular systems. The combination of the classic thiourea hydrogen-bond donor/acceptor sites with the pyridine ring, which can act as a hydrogen bond acceptor or participate in π-stacking, provides a rich set of tools for engineering molecular assembly. Researchers could explore how this molecule self-assembles in the solid state or in solution, potentially forming:
Organogels: Where fibrous networks formed by self-assembly immobilize a solvent.
Liquid Crystals: Materials that exhibit properties between those of a conventional liquid and a solid crystal.
Functional Crystalline Materials: Where the specific arrangement of molecules in a crystal leads to useful properties, such as nonlinear optics or porosity.
Studying the supramolecular behavior of this compound could lead to conceptual advancements in crystal engineering and the development of new "smart" materials whose properties are controlled by molecular self-assembly. nih.gov
Table 5: Supramolecular Interactions and Motifs in Thiourea Derivatives
| Interaction Type | Description | Resulting Motif |
|---|---|---|
| N-H···S Hydrogen Bond | Strong, directional interaction between N-H donor and sulfur acceptor | Dimeric rings, chains, sheets |
| N-H···O Hydrogen Bond | Interaction with a carbonyl or other oxygen acceptor | Co-crystals, layered structures |
| C-H···S/O/π Interactions | Weaker interactions that provide additional structural stability | 3D networks, packing stabilization |
This table summarizes the common non-covalent interactions that direct the self-assembly of thiourea-based molecules. nih.govresearchgate.net
Q & A
Q. What are effective synthetic routes for N-(6-Ethoxypyridin-3-yl)thiourea, and how can reaction conditions be optimized?
Methodological Answer:
- Route 1 : React 6-ethoxypyridin-3-amine with benzoyl isothiocyanate (generated in situ from benzoyl chloride and ammonium thiocyanate under phase-transfer catalysis in CH₂Cl₂). Optimize molar ratios (e.g., 1:1.5 amine:isothiocyanate) and solvent polarity to improve yield .
- Route 2 : Direct thiocarbamoylation using CS₂ in basic media (e.g., NaOH/EtOH), followed by alkylation with ethylating agents. Monitor pH and temperature (40–60°C) to minimize side products .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and validate structure using ¹H/¹³C NMR (DMSO-d₆, δ 8.3–6.5 ppm for pyridinyl protons) .
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
Methodological Answer:
- Spectroscopy : Use FT-IR to identify thiourea ν(C=S) bands (~1250–1350 cm⁻¹) and pyridinyl ring vibrations (1600–1500 cm⁻¹). UV-Vis (λmax ~270–290 nm in ethanol) assesses electronic transitions .
- Crystallography : Grow single crystals via slow evaporation (CH₃CN/EtOH). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (R-factor < 0.05). Analyze hydrogen bonding (N–H···S/O) and π-π stacking (3.5–4.0 Å) for supramolecular interactions .
Q. What software tools are critical for resolving structural ambiguities in thiourea derivatives?
Methodological Answer:
- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL). Use TWINABS for handling twinned data .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters (ADPs). Compare bond lengths (C=S: ~1.68 Å; C–N: ~1.34 Å) with literature values .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as HIV-1 reverse transcriptase?
Methodological Answer:
- Mechanistic Studies : Perform enzyme inhibition assays (IC₅₀ determination via fluorescence-based RT activity assays). Compare with analogs (e.g., N-[2-(5-bromopyridyl)]-thiourea derivatives) to assess substituent effects on potency .
- Docking Simulations : Use AutoDock Vina to model binding to RT’s hydrophobic pocket. Prioritize hydrogen bonds between thiourea’s S atom and Lys101/Lys103 residues .
Q. How do substituents on the pyridinyl ring influence the coordination chemistry of this compound with transition metals?
Methodological Answer:
- Complexation Studies : React with Cu(II)/Ni(II) salts in EtOH/H₂O. Characterize complexes via ESI-MS ([M + Cl]⁺ peaks) and cyclic voltammetry (Epa ~0.2–0.5 V for metal-centered redox). Ethoxy groups enhance solubility but reduce Lewis acidity vs. chloro-substituted analogs .
- X-ray Absorption Spectroscopy (XAS) : Analyze metal-thiourea bond distances (e.g., Cu–S: ~2.3 Å) to compare with DFT-optimized geometries .
Q. What computational approaches are used to predict structure-activity relationships (SAR) for thiourea derivatives?
Methodological Answer:
Q. How can Hirshfeld surface analysis resolve intermolecular interaction patterns in thiourea crystals?
Methodological Answer:
- Crystal Packing : Generate surfaces via CrystalExplorer. Identify S···H (12–15% contribution) and C–H···π interactions (8–10%) using 2D fingerprint plots. Compare with N-(2-furoyl)thiourea derivatives to assess ethoxy group effects .
Q. How can researchers address discrepancies in crystallographic data for thiourea derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
